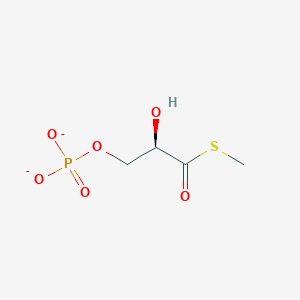
Neodymium-143
Overview
Description
Neodymium-143 is a stable isotope of the rare earth element neodymium, which is represented by the symbol Nd and has an atomic number of 60 . Neodymium is part of the lanthanide series and is known for its significant role in various technological applications due to its unique properties . This compound, in particular, is utilized in radiometric dating techniques to understand geological time scales and the ages of rocks and minerals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of highly purified neodymium, including neodymium-143, often involves a series of extraction chromatography methods. One such method includes the use of triple tandem columns filled with different resins to separate neodymium from other lanthanides . The process typically starts with the dissolution of the sample using hydrofluoric and nitric acids, followed by a series of chromatographic separations to achieve high purity .
Industrial Production Methods: Industrial production of neodymium isotopes, including this compound, involves the enrichment of natural neodymium through various methods such as rolling, casting, or pressing . These methods ensure that the isotopic composition is suitable for specific applications, particularly in scientific research and industrial uses .
Chemical Reactions Analysis
Types of Reactions: Neodymium, including its isotope neodymium-143, undergoes several types of chemical reactions, such as oxidation, reduction, and substitution . For instance, neodymium can react with chlorine to form neodymium chloride (NdCl₃), and with oxygen to form neodymium oxide (Nd₂O₃) .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium include halogens (e.g., chlorine, fluorine) and oxygen . These reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products: The major products formed from these reactions include neodymium chloride (NdCl₃), neodymium fluoride (NdF₃), and neodymium oxide (Nd₂O₃) . These compounds have various applications in different fields, including electronics and materials science .
Scientific Research Applications
Neodymium-143 plays a crucial role in scientific research, particularly in the field of geochronology. It is used in the neodymium-samarium dating method to determine the age of rocks and minerals . This method helps researchers understand the thermal history of Earth’s crust and track geological events over billions of years .
Additionally, this compound is significant in the study of planetary differentiation and early Earth conditions . Its stable nature and long half-life make it an ideal isotope for precise age determinations in geological studies .
Mechanism of Action
The mechanism by which neodymium-143 exerts its effects is primarily through its role in radiometric dating. By analyzing the ratio of this compound to samarium-147 in rock samples, scientists can accurately date the formation of those rocks . This information helps construct timelines of geological events, revealing the history and evolution of Earth’s crust over billions of years .
Comparison with Similar Compounds
Neodymium-143 is unique among neodymium isotopes due to its stable nature and specific applications in radiometric dating . Similar compounds include other neodymium isotopes such as neodymium-142, neodymium-144, and neodymium-145 . These isotopes also have applications in scientific research, but this compound is particularly valued for its stability and long half-life .
Properties
IUPAC Name |
neodymium-143 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[143Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931842 | |
| Record name | (~143~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.90982 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14336-83-5 | |
| Record name | Neodymium, isotope of mass 143 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014336835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~143~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


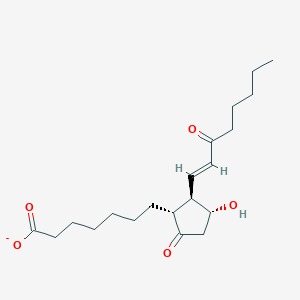

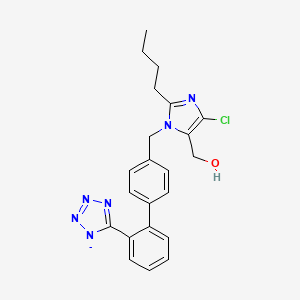
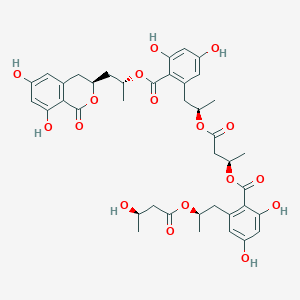
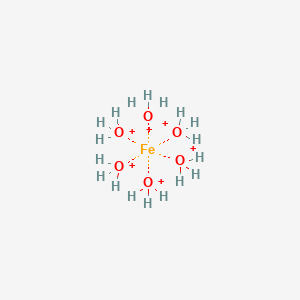
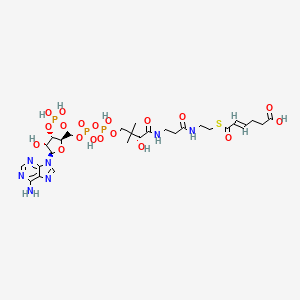
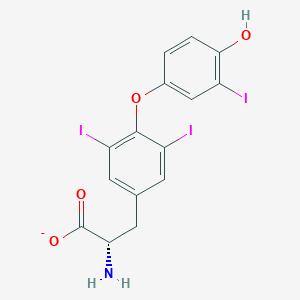
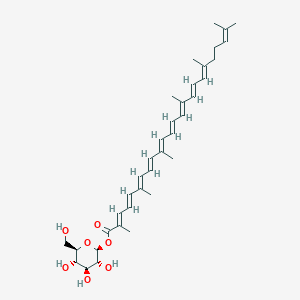

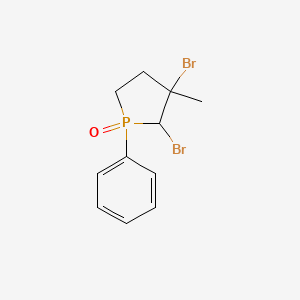
![N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1265059.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)
